7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid 7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid
Brand Name: Vulcanchem
CAS No.: 103877-20-9
VCID: VC21126593
InChI: InChI=1S/C14H12ClNO3/c1-7-11(15)5-4-9-12(7)16(8-2-3-8)6-10(13(9)17)14(18)19/h4-6,8H,2-3H2,1H3,(H,18,19)
SMILES: CC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)Cl
Molecular Formula: C14H12ClNO3
Molecular Weight: 277.7 g/mol

7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid

CAS No.: 103877-20-9

Cat. No.: VC21126593

Molecular Formula: C14H12ClNO3

Molecular Weight: 277.7 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid - 103877-20-9

Specification

CAS No. 103877-20-9
Molecular Formula C14H12ClNO3
Molecular Weight 277.7 g/mol
IUPAC Name 7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C14H12ClNO3/c1-7-11(15)5-4-9-12(7)16(8-2-3-8)6-10(13(9)17)14(18)19/h4-6,8H,2-3H2,1H3,(H,18,19)
Standard InChI Key LFBYOJZNJRIKFT-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)Cl
Canonical SMILES CC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator